(4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one (4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one
Brand Name: Vulcanchem
CAS No.: 170900-87-5
VCID: VC20903083
InChI: InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,16+/m0/s1
SMILES: CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol

(4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one

CAS No.: 170900-87-5

Cat. No.: VC20903083

Molecular Formula: C12H17NO2S

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

(4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one - 170900-87-5

Specification

CAS No. 170900-87-5
Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
IUPAC Name (2R,4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2λ6-thia-3-azacyclopent-2-ene 2-oxide
Standard InChI InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,16+/m0/s1
Standard InChI Key QCNBRUOJSNBOIE-BLLLJJGKSA-N
Isomeric SMILES CC1=CC=C(C=C1)[S@@]2(=N[C@@H](CO2)C(C)C)=O
SMILES CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O
Canonical SMILES CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O

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